Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
Description
Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a pyrimidine-dione derivative characterized by a 5-ethyl substituent on the pyrimidine ring and a methyl ester moiety attached via an acetamide linker. Its structural features, such as the electron-withdrawing dioxo groups and ethyl side chain, influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 2-(5-ethyl-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O4/c1-3-6-4-11(5-7(12)15-2)9(14)10-8(6)13/h4H,3,5H2,1-2H3,(H,10,13,14) |
InChI Key |
PFUDEEVANCDCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor containing a solid acid catalyst, which facilitates the esterification reaction. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient production with high yields and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also be reduced to form dihydropyrimidine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that contribute to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and analogous pyrimidine-dione derivatives:
Key Observations :
- The 5-ethyl group in the target compound enhances lipophilicity compared to unsubstituted derivatives like Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate .
- Ester vs. Acid Functionalization : The methyl ester group in the target compound improves membrane permeability relative to the carboxylic acid derivative (CAS 5900-45-8) .
Antiviral Activity
- The target compound’s structural analog, (Z)-4-(3-(4-(((6-(3,5-dimethylbenzyl)-5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)methyl)benzyl)phenyl)-2-hydroxy-4-oxobut-2-enoic acid, was designed as a dual inhibitor of HIV reverse transcriptase (RT) and integrase (IN) .
Enzyme Inhibition
- The compound 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (a pyrimidine-dione derivative) exhibited strong interactions with dipeptidyl peptidase-4 (DPP-4), binding to residues Tyr547 and Glu206, similar to the antidiabetic drug sitagliptin .
- In contrast, 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 5900-45-8) showed acute oral toxicity (GHS Category 4) and respiratory irritation risks, limiting its therapeutic applicability .
Biological Activity
Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS Number: 1534130-47-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₄ |
| Molecular Weight | 212.20 g/mol |
| CAS Number | 1534130-47-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound's biological activity is primarily attributed to its role as an inhibitor of branched-chain amino acid transaminases (BCATs). BCATs are critical enzymes involved in the metabolism of branched-chain amino acids (BCAAs), which are essential for various physiological processes. Inhibition of BCATs can lead to altered metabolic pathways that may be beneficial in treating certain types of cancer and metabolic disorders .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrimidinedione derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, BAY-069, a structurally related compound, demonstrated potent dual inhibition of BCAT1 and BCAT2, leading to reduced proliferation in cancer cells .
Selectivity and Efficacy
The selectivity of this compound for BCAT enzymes suggests it may offer fewer side effects compared to less selective inhibitors. Studies report that structural modifications can enhance its efficacy and selectivity, potentially leading to improved therapeutic outcomes in cancer treatment .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that methyl derivatives of pyrimidinediones can effectively inhibit BCAT activity with IC50 values in the low micromolar range. This suggests a promising therapeutic window for further development .
- Pharmacokinetics : The pharmacokinetic profiles of related compounds have been evaluated using rat microsomes, revealing favorable absorption and distribution characteristics that are essential for oral bioavailability .
- Structural Optimization : Ongoing research focuses on optimizing the structure of this compound to enhance its biological activity. Modifications at specific positions on the pyrimidinedione core have been shown to improve potency while maintaining selectivity for BCAT enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
